molecular formula C16H15N3O2S B12948317 8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12948317
M. Wt: 313.4 g/mol
InChI Key: YLJHYNNLZRLVAS-UHFFFAOYSA-N
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Description

8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-methoxybenzyl group: This step might involve nucleophilic substitution reactions.

    Addition of the methylthio group: This can be done using thiolation reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylthio group.

    Reduction: Reduction reactions might target the pyrido[2,3-d]pyrimidinone core.

    Substitution: The methoxybenzyl group could be a site for various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
  • 8-(4-Methoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

The presence of the 4-methoxybenzyl group might confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

8-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C16H15N3O2S/c1-21-13-6-3-11(4-7-13)10-19-14(20)8-5-12-9-17-16(22-2)18-15(12)19/h3-9H,10H2,1-2H3

InChI Key

YLJHYNNLZRLVAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C=CC3=CN=C(N=C32)SC

Origin of Product

United States

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